molecular formula C6H5BrIN B7774400 2-Bromo-3-iodo-4-methylpyridine

2-Bromo-3-iodo-4-methylpyridine

Cat. No.: B7774400
M. Wt: 297.92 g/mol
InChI Key: QXDGAEFNHPQAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4-methylpyridine can be achieved through a multi-step process. One common method involves the bromination and iodination of 4-methylpyridine. The reaction typically requires the use of bromine and iodine in the presence of a suitable solvent and catalyst . The reaction conditions often involve heating the reactants to a temperature range of 180-200°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in closed systems to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity .

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-4-methylpyridine largely depends on its role as an intermediate in the synthesis of other compounds. When used in the synthesis of pharmaceuticals, it can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways involved depend on the final product synthesized from this intermediate .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-iodo-4-methylpyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which allows for versatile reactivity in various chemical reactions. This dual halogenation makes it a valuable intermediate for the synthesis of complex molecules .

Properties

IUPAC Name

2-bromo-3-iodo-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDGAEFNHPQAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.